molecular formula C28H30N4O2S B11083192 N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-27-3

N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11083192
CAS No.: 539809-27-3
M. Wt: 486.6 g/mol
InChI Key: BOSVFYOFIBQXGR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a phenyl group at position 4 and a (4-propylphenoxy)methyl group at position 3.
  • A sulfanyl bridge linking the triazole to an acetamide moiety.
  • An N-(2,4-dimethylphenyl) group on the acetamide side chain.

Properties

CAS No.

539809-27-3

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30N4O2S/c1-4-8-22-12-14-24(15-13-22)34-18-26-30-31-28(32(26)23-9-6-5-7-10-23)35-19-27(33)29-25-16-11-20(2)17-21(25)3/h5-7,9-17H,4,8,18-19H2,1-3H3,(H,29,33)

InChI Key

BOSVFYOFIBQXGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the phenyl and propyl groups: This step may involve nucleophilic substitution reactions.

    Introduction of the sulfanyl group: This can be done using thiol reagents under suitable conditions.

    Final acetamide formation: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Use of chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is recognized for its biological activity, alongside multiple aromatic groups that enhance its chemical properties. The molecular formula is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S with a molecular weight of approximately 486.6 g/mol. The synthesis typically involves multi-step reactions requiring precise control of conditions to ensure high yield and purity .

Biological Activities

N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been investigated for various biological activities:

  • Antifungal Properties : Similar compounds with triazole rings are known for their antifungal activities. The triazole moiety in this compound may interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis and thus demonstrating potential as an antifungal agent .
  • Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties. Research indicates that derivatives of triazole compounds often show significant cytotoxicity against various cancer cell lines . For instance, compounds with similar structures have been evaluated by the National Cancer Institute (NCI) and have shown promising results in inhibiting tumor cell growth .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer progression. Molecular docking studies indicate potential interactions with targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses .

Case Studies

Several case studies have explored the applications of this compound:

  • In Vitro Studies : A study reported significant cytotoxic effects against human tumor cell lines when tested under NCI protocols. The average growth inhibition rate was notable compared to controls .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to targets involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
  • Synthetic Pathways : Research into synthetic methodologies has demonstrated efficient routes to produce this compound while maintaining high yields and purity levels. Such advancements are crucial for scaling up production for clinical evaluations .

Mechanism of Action

The mechanism of action of “N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” would depend on its specific application. Generally, triazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Cellular Targets: Modulating cellular pathways by interacting with specific proteins or receptors.

Comparison with Similar Compounds

Core Triazole Modifications

Variations in the triazole substituents significantly alter biological activity:

Compound (Reference) Triazole Substituents (Positions 4/5) Acetamide Side Chain Key Properties/Activity
Target Compound 4-phenyl, 5-[(4-propylphenoxy)methyl] N-(2,4-dimethylphenyl) Likely enhanced lipophilicity
N-(2,3-Dimethylphenyl) analog 4-phenyl, 5-[(4-propylphenoxy)methyl] N-(2,3-dimethylphenyl) Steric differences may affect binding
OLC-12 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist activity
4-phenyl, 5-[4-(methylsulfanyl)benzyl] N-(2-chlorophenyl) Crystallographic data available

Key Observations :

  • Electron-Donating vs.
  • Positional Isomerism : The 2,4-dimethylphenyl side chain (target) may offer better steric compatibility with target proteins than the 2,3-dimethylphenyl analog (), affecting receptor binding .

Acetamide Side Chain Variations

The acetamide moiety’s substituents influence solubility and target selectivity:

Compound (Reference) Acetamide Substituent Impact on Properties
Target Compound N-(2,4-dimethylphenyl) Moderate lipophilicity
N-[2-(trifluoromethyl)phenyl] Enhanced metabolic stability
N-(4-dimethylaminophenyl) Increased polarity
N-(4-fluorophenyl) Electron-withdrawing effects

Key Observations :

  • Trifluoromethyl Groups : The CF₃ group in enhances stability but may reduce solubility compared to the target’s dimethylphenyl group .

Biological Activity

N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antioxidant research. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Information

  • Molecular Formula : C28H30N4O2S
  • Molecular Weight : 486.641 g/mol
  • InChIKey : UMNHBNBYYLEDBI-UHFFFAOYSA-N
  • SMILES Notation : CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

The structure of the compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties .

Antioxidant Activity

Research indicates that compounds with triazole structures often exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of triazole can effectively scavenge free radicals, showcasing their potential as therapeutic agents against oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, where lower IC50 values indicate higher potency .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various bacterial strains. In vitro studies have shown that this compound displays broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound could serve as a potential candidate for antibiotic development .

Table 1: Antibacterial Efficacy of Related Triazole Compounds

CompoundTarget BacteriaMIC (µg/mL)Activity Level
3bE. coli12High
4hStaphylococcus aureus8Very High
4mPseudomonas aeruginosa16Moderate

Case Studies

A notable study assessed the antibacterial activity of various triazole derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Triazole compounds often inhibit enzymes critical for bacterial survival and replication.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Metabolic Pathways : By targeting specific metabolic pathways within bacteria, these compounds can effectively reduce bacterial proliferation.

Q & A

Basic: What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, and how can its purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

Triazole Core Formation : React 4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazole-3-thiol with chloroacetyl chloride to form the thioether intermediate.

Acetamide Coupling : Introduce the 2,4-dimethylphenyl group via amidation under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).

Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm, triazole protons at δ ~8.1–8.5 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 528.234 observed vs. calculated 528.236) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modifications to the triazole core (e.g., replacing phenyl with pyridyl) or phenoxy groups (e.g., propyl vs. ethyl chains).

Biological Assays : Test anti-inflammatory or anti-exudative activity using in vitro models (e.g., LPS-induced TNF-α suppression in macrophages) and in vivo models (e.g., carrageenan-induced paw edema in rats).

Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft parameters) descriptors to activity trends .

Advanced: What strategies resolve contradictions in reported biological data for structurally analogous 1,2,4-triazole derivatives?

Methodological Answer:

  • Control Standardization : Ensure consistent assay conditions (e.g., cell line passage number, solvent controls for DMSO sensitivity).
  • Metabolic Stability Testing : Compare half-life (t1/2) in microsomal assays to rule out rapid degradation as a confounding factor.
  • Crystallographic Validation : Resolve ambiguities in substituent orientation via single-crystal X-ray diffraction (e.g., confirming sulfanyl group geometry) .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity or target binding of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atoms in the sulfanyl group).

Docking Studies : Simulate interactions with COX-2 or TNF-α using AutoDock Vina (PDB ID: 5KIR). Analyze binding free energy (ΔG) and hydrogen-bonding networks.

ADMET Prediction : Use QikProp to estimate bioavailability (%HOA) and blood-brain barrier penetration (logBB) .

Advanced: What analytical approaches quantify degradation products under varying storage conditions?

Methodological Answer:

Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).

LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized triazole) using a Q-TOF mass spectrometer.

Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage (25°C, 60% RH) .

Advanced: How do substituents on the phenoxy group (e.g., propyl vs. methoxy) influence solubility and pharmacokinetics?

Methodological Answer:

  • Solubility Testing : Measure logP values using shake-flask method (octanol/water). Propyl groups increase hydrophobicity (logP ~3.5 vs. methoxy ~2.8).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • In Vivo PK : Compare AUC(0–24h) and Cmax in rodent models after oral administration (20 mg/kg) .

Advanced: What crystallographic data are available for related 1,2,4-triazole derivatives, and how can they guide co-crystal engineering?

Methodological Answer:

  • Database Mining : Search Cambridge Structural Database (CSD) for analogs (e.g., refcode: XETJAV, space group P21/c).
  • Co-Crystal Design : Screen co-formers (e.g., succinic acid) via slurry crystallization. Monitor via PXRD to confirm new polymorphs.
  • Stability Enhancement : Co-crystals with improved thermal stability (TGA decomposition >200°C vs. 180°C for parent compound) .

Advanced: How can isotopic labeling (e.g., 14C or 2H) track metabolic pathways in preclinical studies?

Methodological Answer:

Synthesis of Labeled Compound : Introduce 14C at the acetamide carbonyl via reaction with 14C-acetic anhydride.

Mass Balance Studies : Administer labeled compound to rats (IV/oral), collect excreta, and quantify radioactivity via liquid scintillation counting.

Metabolite Profiling : Use radio-HPLC to identify major metabolites (e.g., glucuronide conjugates) .

Advanced: What in silico tools predict potential off-target interactions or toxicity risks?

Methodological Answer:

  • PharmaGKB : Screen for polymorphisms in CYP450 enzymes (e.g., CYP3A4 inhibition risk).
  • ProTox-II : Predict hepatotoxicity (e.g., likelihood score >0.7) and mutagenicity (Ames test simulation).
  • DEREK Nexus : Flag structural alerts (e.g., Michael acceptors in the triazole ring) .

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